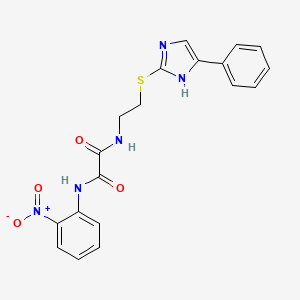
N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as NITD-008, is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique structure that combines an oxalamide backbone with imidazole and phenyl groups, which may contribute to its biological efficacy.
- Molecular Formula : C19H17N5O4S
- Molecular Weight : 411.44 g/mol
- IUPAC Name : N'-(2-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
The biological activity of NITD-008 has been primarily investigated for its ability to inhibit specific enzymes and induce apoptosis in cancer cells. The compound is believed to interact with various molecular targets, including those involved in cell proliferation and survival pathways.
Anticancer Activity
Research has demonstrated that NITD-008 exhibits significant antiproliferative effects against multiple cancer cell lines. In vitro studies reveal that the compound can induce apoptosis through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Case Study Findings
-
In Vitro Antiproliferative Activity :
- A study evaluated the effects of NITD-008 on several cancer cell lines, including HeLa, A549, and SGC-7901. The results indicated a dose-dependent reduction in cell viability.
- The compound exhibited an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU).
Cell Line IC50 (µM) Comparison with 5-FU HeLa 4.07 Stronger A549 10.96 Comparable SGC-7901 2.96 Approximately five-fold stronger than 5-FU -
Mechanism of Apoptosis Induction :
- NITD-008 was shown to increase the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptosis rates in treated cells.
- Western blot analysis confirmed these findings, showing significant activation of caspase pathways associated with programmed cell death.
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
- Antiproliferative Effects : Significant reduction in cell viability across various cancer cell lines.
- Apoptosis Induction : Modulation of apoptotic pathways through protein expression changes.
- Potential Therapeutic Applications : Given its mechanism and efficacy, NITD-008 may serve as a promising candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
N'-(2-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-8-4-5-9-16(14)24(27)28)20-10-11-29-19-21-12-15(23-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,25)(H,21,23)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGATMHQOTILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













